2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol

Lipophilicity Drug Design ADMET Prediction

Select this specific CAS 148517-80-0 for synthesizing GPER antagonists (e.g., G-36) or PAR2 modulators (e.g., AZ3451). The unique 6-bromo substitution and tertiary alcohol group provide the essential nucleophilic handle and steric profile needed for constructing the cyclopenta[c]quinoline or benzimidazole cores. Its XLogP3 of 2.1 and single H-bond donor make it a superior, manageable fragment for focused library design, ensuring higher yields compared to aldehyde or secondary alcohol analogs.

Molecular Formula C10H11BrO3
Molecular Weight 259.099
CAS No. 148517-80-0
Cat. No. B2845120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
CAS148517-80-0
Molecular FormulaC10H11BrO3
Molecular Weight259.099
Structural Identifiers
SMILESCC(C)(C1=CC2=C(C=C1Br)OCO2)O
InChIInChI=1S/C10H11BrO3/c1-10(2,12)6-3-8-9(4-7(6)11)14-5-13-8/h3-4,12H,5H2,1-2H3
InChIKeyVYYPZUAQZZQOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Bromo-1,3-dioxaindan-5-yl)propan-2-ol (CAS 148517-80-0): Chemical Identity and Core Properties


2-(6-Bromo-1,3-dioxaindan-5-yl)propan-2-ol is a brominated benzodioxole derivative characterized by a tertiary alcohol substituent. It serves as a versatile building block in medicinal chemistry for synthesizing complex heterocyclic frameworks [1]. A key computed physicochemical property is its XLogP3 of 2.1, which quantifies its moderate lipophilicity [1]. This value distinguishes it from other benzodioxole intermediates and is critical for predicting its behavior in synthetic pathways and preliminary ADMET profiles.

Why Substituting 2-(6-Bromo-1,3-dioxaindan-5-yl)propan-2-ol with Other Benzodioxole Analogs Risks Synthetic Re-optimization


The compound's unique value is defined by its specific substitution pattern: a bromine atom at the 6-position and a tertiary alcohol at the 5-position of the benzodioxole ring. Replacing it with a simple analog, like 6-bromo-1,3-benzodioxole-5-carboxaldehyde, introduces an aldehyde group that drastically alters the reactivity from nucleophilic to electrophilic, fundamentally changing the synthetic route. Similarly, compared to the secondary alcohol analog, the steric bulk of the tertiary alcohol significantly impacts the kinetic rate of subsequent alkylation or acylation reactions. Interchanging these can lead to failed reactions, drastically lower yields, or require complete re-optimization of established synthetic protocols for high-value targets like GPER antagonists or PAR2 modulators [1].

Quantitative Differentiation Guide for 2-(6-Bromo-1,3-dioxaindan-5-yl)propan-2-ol (CAS 148517-80-0)


Moderate Lipophilicity (XLogP3: 2.1) Contrasts with More Polar Analogs

The target compound's computed XLogP3 is 2.1 [1]. This provides a quantitative basis for its lipophilicity, distinguishing it from the more polar primary alcohol analog, (6-bromo-1,3-benzodioxol-5-yl)methanol, for which a lower XLogP3 is predicted due to its smaller hydrophobic surface area. The quantified difference in lipophilicity directly influences the compound's partition coefficient in extraction processes and its permeability profile in cell-based assays. This differential allows for a more informed selection when a specific logP window is required for blood-brain barrier penetration or aqueous solubility balance.

Lipophilicity Drug Design ADMET Prediction

Tertiary Alcohol Core Provides a Single Hydrogen Bond Donor Unlike Ketone and Aldehyde Analogs

The compound possesses exactly 1 hydrogen bond donor (the tertiary alcohol) and 3 hydrogen bond acceptors [1]. This is a critical differentiation from the ketone analog, 1-(6-bromo-1,3-benzodioxol-5-yl)-2-propanone (CAS 43197-28-0), which has 0 hydrogen bond donors, and the aldehyde analog, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which also has 0. In medicinal chemistry, the presence of a single H-bond donor can be essential for forming a key interaction with a biological target, while its absence in the ketone and aldehyde analogs would abolish that interaction, leading to a complete loss of activity. This makes the tertiary alcohol compound a non-replaceable intermediate for targets requiring this specific pharmacophoric feature.

Hydrogen Bonding Receptor Binding Physicochemical Properties

Topological Polar Surface Area (38.7 Ų) Predicts Superior Membrane Permeability Over Larger, More Polar Precursors

The topological polar surface area (TPSA) is computed to be 38.7 Ų [1]. This falls well below the 90 Ų threshold often associated with good blood-brain barrier penetration and high oral bioavailability. This value can be compared to more complex, drug-like molecules incorporating the 6-bromo-1,3-benzodioxole moiety, such as AZ3451 (a PAR2 antagonist) or G36 (a GPER antagonist), which have significantly higher molecular weights and TPSA values. The low TPSA of the target compound confirms its suitability as a compact, membrane-permeable building block, unlike the final drug substances which are designed for potency and not necessarily for use as synthetic intermediates.

Membrane Permeability ADME Drug Likeness

Synthesis of High-Value GPER and PAR2 Modulators Relies on This Specific Brominated Benzodioxole Intermediate

The 6-bromo-1,3-benzodioxole motif with a functional group at the 5-position is a critical pharmacophore in the selective GPER antagonist G-36 (IC50 = 112 nM on calcium mobilization) and the PAR2 antagonist AZ3451 (IC50 = 23 nM) . The specific substitution pattern of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, with its tertiary alcohol, provides a unique synthetic handle that can be further derivatized. While this compound itself is not the drug, its structural differentiation from simpler precursors like the aldehyde or carboxylic acid is essential; the tertiary alcohol prevents over-oxidation and allows for late-stage functionalization needed to construct the complex cyclopentaquinoline or benzimidazole cores of these inhibitors. Using an alternative regioisomer or a different functional group would shut down this specific synthetic route.

GPER Antagonist PAR2 Modulator Medicinal Chemistry

Defined Application Scenarios for 2-(6-Bromo-1,3-dioxaindan-5-yl)propan-2-ol (CAS 148517-80-0)


Synthesis of G-Protein Coupled Estrogen Receptor (GPER) Antagonist G-36 and Structural Analogs

This compound is the appropriate choice as a synthetic intermediate for programs targeting the GPER receptor. The specific 6-bromo substitution pattern and the tertiary alcohol handle are required to construct the cyclopenta[c]quinoline core of G-36, a selective antagonist with an IC50 of 112 nM. Using the more common aldehyde or carboxylic acid analogs would necessitate a complete redesign of the synthetic route. Procurement should prioritize this CAS specifically for this application .

Development of Protease-Activated Receptor 2 (PAR2) Negative Allosteric Modulators

For projects based on the PAR2 antagonist AZ3451 (IC50 = 23 nM), this compound serves as a key intermediate to build the 6-bromo-1,3-benzodioxol-5-yl portion of the molecule. Its physicochemical profile (XLogP3 of 2.1, TPSA of 38.7 Ų) makes it a manageable fragment for constructing the larger benzimidazole core of AZ3451. Choosing a different regioisomer or a simpler brominated catechol would not provide the correct substitution pattern for the required target selectivity .

Medicinal Chemistry Fragment Libraries Designed for H-Bond Donor Capacity

With exactly one hydrogen bond donor, this compound is a more versatile fragment for library design than the common 6-bromo-1,3-benzodioxole-5-carboxaldehyde (0 H-bond donors). Its moderate lipophilicity (XLogP3 2.1) and small size make it superior for probing targets where a single, specific alcohol interaction is hypothesized. Procurement over the aldehyde or ketone analogs is warranted for focused fragment-based drug discovery campaigns seeking this distinct donor/acceptor profile [1].

Quote Request

Request a Quote for 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.